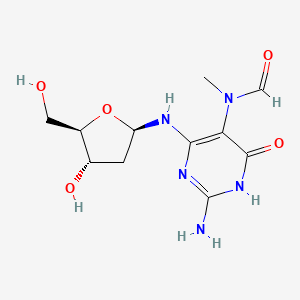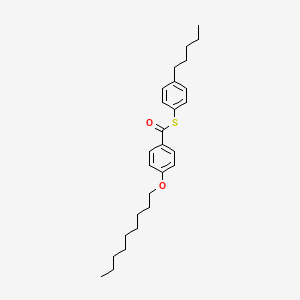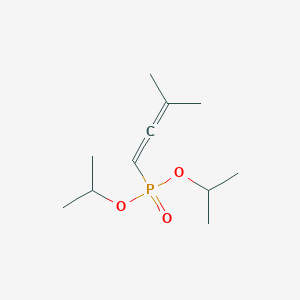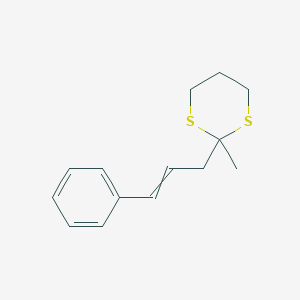
2-Methyl-2-(3-phenylprop-2-en-1-yl)-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(3-phenylprop-2-en-1-yl)-1,3-dithiane is an organic compound characterized by the presence of a dithiane ring substituted with a phenylprop-2-en-1-yl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-phenylprop-2-en-1-yl)-1,3-dithiane typically involves the reaction of 1,3-dithiane with appropriate alkylating agents under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the dithiane, followed by the addition of 3-phenylprop-2-en-1-yl bromide to introduce the phenylprop-2-en-1-yl group. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(3-phenylprop-2-en-1-yl)-1,3-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(3-phenylprop-2-en-1-yl)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(3-phenylprop-2-en-1-yl)-1,3-dithiane involves its interaction with various molecular targets and pathways. The dithiane ring can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the phenylprop-2-en-1-yl group can undergo conjugation with other molecules, enhancing the compound’s reactivity and potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-(3-phenylprop-2-en-1-yl)-1,3-dithiolane: Similar structure but with a dithiolane ring instead of a dithiane ring.
2-Methyl-2-(3-phenylprop-2-en-1-yl)-1,3-dioxane: Contains a dioxane ring instead of a dithiane ring.
Uniqueness
2-Methyl-2-(3-phenylprop-2-en-1-yl)-1,3-dithiane is unique due to the presence of the dithiane ring, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of the dithiane ring with the phenylprop-2-en-1-yl group provides a versatile scaffold for further functionalization and application in various fields.
Eigenschaften
CAS-Nummer |
72641-41-9 |
|---|---|
Molekularformel |
C14H18S2 |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
2-methyl-2-(3-phenylprop-2-enyl)-1,3-dithiane |
InChI |
InChI=1S/C14H18S2/c1-14(15-11-6-12-16-14)10-5-9-13-7-3-2-4-8-13/h2-5,7-9H,6,10-12H2,1H3 |
InChI-Schlüssel |
JOODHZZEZIXENV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(SCCCS1)CC=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


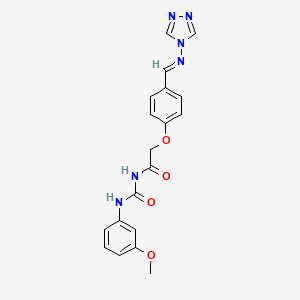

![N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)](/img/structure/B14459458.png)
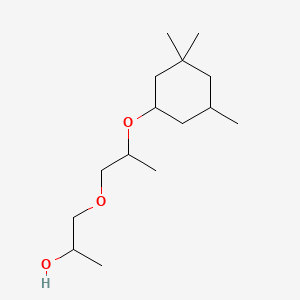
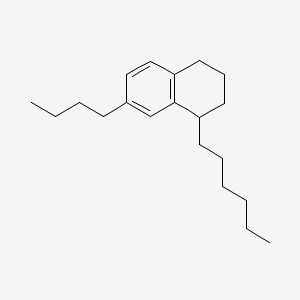
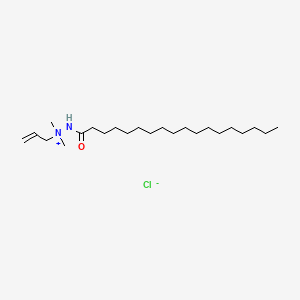

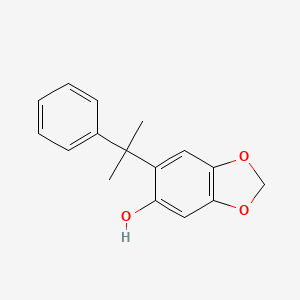
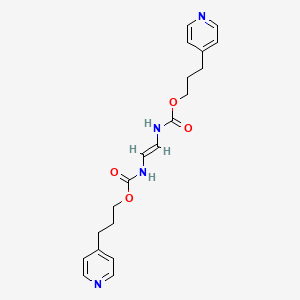
![Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate](/img/structure/B14459502.png)
